molecular formula C16H13N3O4 B1674354 Icilin CAS No. 36945-98-9

Icilin

Cat. No. B1674354
CAS RN: 36945-98-9
M. Wt: 311.29 g/mol
InChI Key: RCEFMOGVOYEGJN-UHFFFAOYSA-N
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Description

Icilin (AG-3-5) is a synthetic super-agonist of the transient receptor potential M8 (TRPM8) ion channel . It is not structurally related to menthol, but it produces an extreme sensation of cold in both humans and animals . It is almost 200 times more potent than menthol, and 2.5 times more efficacious .


Molecular Structure Analysis

The molecular structure of Icilin has been studied using electron cryo-microscopy . The structures of mouse TRPM8 in the absence of ligand, and in the presence of Ca2+ and Icilin, have been determined at 2.5–3.2 Å resolution .


Chemical Reactions Analysis

Icilin has been shown to have a significant impact on the T-cell response, attenuating autoimmune neuroinflammation . This suggests that Icilin could potentially be used to treat autoimmune neuroinflammatory disorders, such as multiple sclerosis (MS) .


Physical And Chemical Properties Analysis

Icilin has a molecular formula of C16H13N3O4 . Its molecular weight is 311.29 g/mol . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Thermoregulation and TRP Channel Activation

Icilin is known to activate the transient receptor potential channels TRPM8 and TRPA1, which play a significant role in temperature sensation and thermoregulation. A study by (Ding et al., 2008) demonstrated that icilin causes a dose-related hyperthermia in rats, which requires both nitric oxide production and NMDA receptor activation.

Neuroinflammation and Autoimmune Disorders

Icilin has shown potential in treating autoimmune neuroinflammatory disorders like multiple sclerosis. (Ewanchuk et al., 2017) found that icilin inhibited the proliferation of murine and human CD4+ T cells and diminished peripheral expansion of autoantigen-restricted T cells in mice. This suggests a broader anti-inflammatory role beyond classic TRP channel activation.

Cell Cycle Regulation in Cancer

A study by (Kim et al., 2011) showed that icilin induces G1 arrest in prostate cancer cells through the activation of JNK and p38 kinase pathways, independent of TRPM8 calcium channel activation. This indicates icilin's potential as a chemical probe in cancer cell cycle regulation research.

Modulation of Immune Cell Activity

Icilin's effects on immune cells have been explored in studies like the one by (Wu et al., 2011). Their research found that icilin increased the amplitude of nonselective cation current in RAW 264.7 murine macrophage-like cells, suggesting a role for icilin in modulating immune responses.

Neurological and Behavioral Effects

Icilin's impact on the central nervous system and behavior has been a focus of studies like (Werkheiser et al., 2006), which highlighted its role in inducing wet-dog shakes in rats, a behavior dependent on central nervous system interactions.

Potential in Pain Management

The potential use of icilin in pain management, particularly in conditions like migraine, was explored by (Burgos-Vega et al., 2016). They found that activation of meningeal TRPM8 by icilin produced behaviors consistent with migraine in rats.

Safety And Hazards

Icilin should be handled with care to avoid dust formation. Breathing in mist, gas, or vapors should be avoided, as should contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

3-(2-hydroxyphenyl)-6-(3-nitrophenyl)-1,4-dihydropyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c20-15-7-2-1-6-14(15)18-9-8-13(17-16(18)21)11-4-3-5-12(10-11)19(22)23/h1-8,10,20H,9H2,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEFMOGVOYEGJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(NC(=O)N1C2=CC=CC=C2O)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70190442
Record name Icilin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787011
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Icilin

CAS RN

36945-98-9
Record name Icilin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36945-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Icilin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036945989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Icilin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Icilin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ICILIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS70PZQ4QJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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